2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S16160281
CAS No.
M.F
C15H16BF3O2
M. Wt
296.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tet...

Product Name

2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]-1,3,2-dioxaborolane

Molecular Formula

C15H16BF3O2

Molecular Weight

296.09 g/mol

InChI

InChI=1S/C15H16BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-8H,1-4H3

InChI Key

VMCIEKAMAPTLIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)C(F)(F)F

2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique structure, which includes a dioxaborolane ring and an ethynyl group attached to a trifluoromethyl-substituted phenyl moiety. The compound has a molecular formula of C13H16BF3O2C_{13}H_{16}BF_3O_2 and a molecular weight of approximately 272.07 g/mol. It appears as a white to off-white solid with a melting point typically ranging from 72 °C to 76 °C .

The presence of the trifluoromethyl group enhances its electronic properties, making it particularly useful in various chemical applications. Its boron atom is part of a dioxaborolane structure, which is known for its stability and reactivity in organic synthesis.

, particularly in the context of organic synthesis. It can undergo hydroboration reactions where it acts as a reagent for the introduction of boron into alkenes or alkynes. For instance, hydroboration with phenyl acetylene can yield various substituted dioxaborolanes under specific conditions, often utilizing catalysts such as scandium triflate .

Additionally, it can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a boronic acid equivalent to form biaryl compounds. The reactions typically require palladium catalysts and are conducted under inert atmospheres to prevent oxidation.

While specific biological activity data for 2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, compounds containing boron have been studied for various biological applications. Boron compounds can exhibit antitumor activity and have been explored for their potential in drug development due to their ability to interact with biological systems at the molecular level. Further research would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:

  • Formation of Ethynyl Group: The starting material is often a suitable phenylacetylene derivative.
  • Boron Introduction: Hydroboration reactions are conducted using pinacol borane or similar reagents under controlled conditions (e.g., temperature and inert atmosphere).
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity .

This compound finds applications primarily in organic synthesis as a reagent for the formation of complex organic molecules. Its utility in cross-coupling reactions allows chemists to construct biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. Additionally, due to its unique electronic properties imparted by the trifluoromethyl group, it may be used in materials science for developing new functional materials.

Interaction studies involving 2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with various substrates in organic synthesis. Research indicates that the presence of the trifluoromethyl group significantly influences the reactivity patterns compared to similar compounds without this substituent. These studies are crucial for understanding how modifications to the molecular structure affect chemical behavior and potential applications.

Several compounds share structural similarities with 2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructure/Key FeaturesUnique Aspects
4-(Trifluoromethyl)phenylboronic Acid Pinacol EsterContains a boronic acid functional groupUsed extensively in Suzuki coupling reactions
1-(4-fluorophenyl)-4,4-dimethyl-1,3,2-dioxaborolaneSimilar dioxaborolane structure but with fluorine instead of trifluoromethylLess electron-withdrawing than trifluoromethyl
4-Methyl-1,3,2-dioxaborolaneLacks the ethynyl and trifluoromethyl groupsSimpler structure; used in basic hydroboration reactions

The uniqueness of 2-[[4-(Trifluoromethyl)phenyl]ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of both ethynyl and trifluoromethyl functionalities within a stable dioxaborolane framework. This combination enhances its reactivity and applicability in advanced synthetic methodologies compared to its simpler analogs.

Hydrogen Bond Acceptor Count

5

Exact Mass

296.1195444 g/mol

Monoisotopic Mass

296.1195444 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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